molecular formula C12H14N2O B14513336 Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate CAS No. 62722-93-4

Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate

Cat. No.: B14513336
CAS No.: 62722-93-4
M. Wt: 202.25 g/mol
InChI Key: OWSGNCFUOFUULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate is a chemical compound known for its applications in various fields, including polymer chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzenecarboximidate group and a cyanopropan-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 2-cyanopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature and pressure to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropan-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate involves its ability to participate in radical-mediated reactions. In RAFT polymerization, the compound acts as a chain transfer agent, facilitating the controlled growth of polymer chains. The molecular targets and pathways involved include the formation of stable radicals and the transfer of these radicals to growing polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its ability to act as a chain transfer agent in RAFT polymerization makes it particularly valuable in the field of polymer chemistry .

Properties

CAS No.

62722-93-4

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

methyl N-(2-cyanopropan-2-yl)benzenecarboximidate

InChI

InChI=1S/C12H14N2O/c1-12(2,9-13)14-11(15-3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

OWSGNCFUOFUULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N=C(C1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.